molecular formula C16H11ClF2N6O3 B11519970 2-methoxy-4-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl 2-chloro-4,5-difluorobenzoate

2-methoxy-4-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl 2-chloro-4,5-difluorobenzoate

Cat. No.: B11519970
M. Wt: 408.74 g/mol
InChI Key: JAMCRZRCLOCYEC-IFRROFPPSA-N
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Description

2-METHOXY-4-[(E)-[2-(1H-1,2,3,4-TETRAZOL-5-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a tetrazole ring, a hydrazone linkage, and a benzoate ester, making it an interesting subject for scientific study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-[2-(1H-1,2,3,4-TETRAZOL-5-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the tetrazole derivative with hydrazine hydrate.

    Esterification: The final step involves the esterification of the hydrazone derivative with 2-chloro-4,5-difluorobenzoic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammatory or infectious diseases.

    Biological Probes: It can be used as a probe to study biological pathways involving tetrazole or hydrazone functionalities.

Industry

    Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to degradation.

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants or pests.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-[2-(1H-1,2,3,4-TETRAZOL-5-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. The hydrazone linkage can undergo tautomerization, which may be crucial for its biological activity. The benzoate ester moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-4-[(E)-[2-(1H-1,2,3,4-TETRAZOL-5-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL BENZOATE: Similar structure but lacks the chloro and difluoro substitutions on the benzoate ring.

    2-METHOXY-4-[(E)-[2-(1H-1,2,3,4-TETRAZOL-5-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-CHLOROBENZOATE: Similar structure but lacks the difluoro substitution on the benzoate ring.

Uniqueness

The presence of both chloro and difluoro substitutions on the benzoate ring in 2-METHOXY-4-[(E)-[2-(1H-1,2,3,4-TETRAZOL-5-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE makes it unique. These substitutions can significantly alter the compound’s electronic properties, reactivity, and interaction with biological targets, potentially enhancing its efficacy in various applications.

Properties

Molecular Formula

C16H11ClF2N6O3

Molecular Weight

408.74 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenyl] 2-chloro-4,5-difluorobenzoate

InChI

InChI=1S/C16H11ClF2N6O3/c1-27-14-4-8(7-20-21-16-22-24-25-23-16)2-3-13(14)28-15(26)9-5-11(18)12(19)6-10(9)17/h2-7H,1H3,(H2,21,22,23,24,25)/b20-7+

InChI Key

JAMCRZRCLOCYEC-IFRROFPPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NNN=N2)OC(=O)C3=CC(=C(C=C3Cl)F)F

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NNN=N2)OC(=O)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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